N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide
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Overview
Description
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with a suitable carbonyl compound, such as 4-methoxybenzaldehyde, under acidic conditions.
Sulfonylation: The benzothiazole intermediate is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine to introduce the sulfonyl group.
Acetylation: Finally, the sulfonylated benzothiazole is acetylated using acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: 4-hydroxy-1,3-benzothiazole derivatives
Reduction: Benzothiazole sulfides or thiols
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzothiazole derivatives.
Medicine: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with the target.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxy-1,3-benzothiazol-2-yl)-acetamide: Lacks the sulfonyl group, which may affect its biological activity and solubility.
N-(4-methylbenzenesulfonyl)-2-aminobenzothiazole: Lacks the methoxy group, which may influence its reactivity and binding properties.
Uniqueness
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide is unique due to the presence of both methoxy and sulfonyl groups, which can enhance its biological activity and solubility. The combination of these functional groups in a single molecule can provide a synergistic effect, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-11-6-8-12(9-7-11)25(21,22)10-15(20)18-17-19-16-13(23-2)4-3-5-14(16)24-17/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDZCGBEMLPYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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